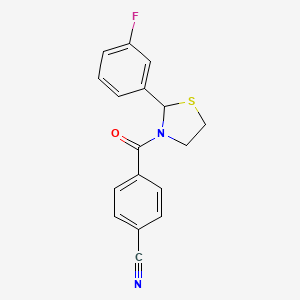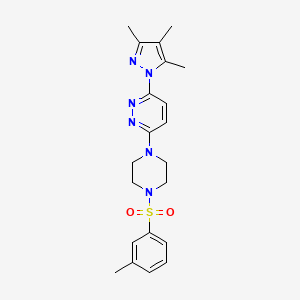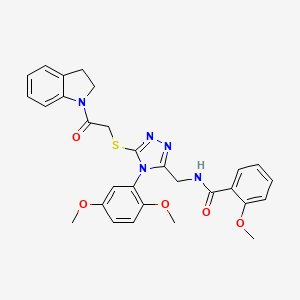![molecular formula C25H27N5O2S2 B2734578 N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-53-3](/img/structure/B2734578.png)
N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its multifaceted molecular structure offers unique properties that enable diverse chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves a multi-step reaction sequence:
Initial Cyclopentylamine Formation: : Cyclopentylamine is first reacted with 2-oxobenzo[d]thiazole-3(2H)-methyl chloride in the presence of a base such as triethylamine to form the intermediate.
Phenethyl Substitution: : The intermediate is then reacted with 4-phenethyl-4H-1,2,4-triazole-3-thiol in a solvent like dichloromethane under reflux conditions to introduce the phenethyl group.
Acetamide Formation: : Finally, the intermediate product undergoes acetamidation with acetic anhydride or a related acylating agent to form the final compound.
Industrial Production Methods: Industrial-scale synthesis typically involves optimization of the reaction conditions to maximize yield and purity. The process may include:
Use of automated reactors for precise temperature and reaction time control.
Solvent recycling systems to minimize waste.
Implementation of chromatographic techniques for product purification.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various reactions, including:
Oxidation: : The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Oxidation: : Hydrogen peroxide, MCPBA (meta-chloroperoxybenzoic acid).
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents (e.g., NBS for bromination), nucleophiles (e.g., amines, thiols).
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols.
Substitution: : Variously substituted aromatics depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is used as a building block for designing more complex molecules, especially in medicinal chemistry for drug development.
Biology: This compound has shown potential in biological assays, particularly as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: In medicinal research, it is studied for its potential anti-cancer, anti-inflammatory, and anti-viral activities due to its ability to interfere with specific molecular targets.
Industry: In the industrial sector, this compound can be utilized in the development of specialty chemicals, coatings, and advanced materials due to its versatile chemical reactivity.
Wirkmechanismus
Molecular Targets and Pathways: N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects through multiple mechanisms:
Enzyme Inhibition: : It can inhibit key enzymes by binding to their active sites or allosteric sites.
Signal Transduction Modulation: : It interferes with cellular signaling pathways, impacting gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-cyclopentyl-2-(benzothiazolyl)acetamide: : Lacks the triazole and phenethyl groups.
4-phenethyl-1,2,4-triazole-3-thiol derivatives: : Contains the triazole-thiol structure but with different substituents.
Uniqueness: N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its hybrid structure combining a triazole, benzothiazole, and phenethyl group, resulting in distinct chemical properties and biological activities.
Well, that's a lot to unpack! Any of those sections particularly stand out to you?
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S2/c31-23(26-19-10-4-5-11-19)17-33-24-28-27-22(29(24)15-14-18-8-2-1-3-9-18)16-30-20-12-6-7-13-21(20)34-25(30)32/h1-3,6-9,12-13,19H,4-5,10-11,14-17H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRSCCWPZJDAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)
![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)
![(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid](/img/structure/B2734506.png)



![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2734513.png)


![3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2734516.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734518.png)
